JNK-IN-11 -

JNK-IN-11

Catalog Number: EVT-2769563
CAS Number:
Molecular Formula: C12H11NO3S2
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate is a carboxamide resulting from the formal condensation of the carboxy group of 2-thienylacetic acid with the amino group of methyl 3-aminothiophene-2-carboxylate. It is a selective inhibitor of c-Jun N-terminal kinases (JNKs). It has a role as a c-Jun N-terminal kinase inhibitor. It is a methyl ester, a member of thiophenes and a secondary carboxamide. It is functionally related to a 2-thienylacetic acid.
Overview

JNK-IN-11 is a novel compound developed as an inhibitor of c-Jun N-terminal kinase (JNK), a critical player in various cellular processes, including apoptosis, inflammation, and stress responses. This compound is part of a broader class of JNK inhibitors that have drawn attention for their potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. JNK-IN-11 specifically targets the JNK signaling pathway, which is known for its dual role in promoting both cell survival and apoptosis depending on the context.

Source and Classification

JNK-IN-11 is classified under the category of protein kinase inhibitors, with a specific focus on inhibiting the activity of JNK isoforms, particularly JNK1 and JNK2. These isoforms are ubiquitously expressed in various tissues, while JNK3 is primarily found in neuronal tissues. The compound's development stems from ongoing research into the modulation of JNK signaling pathways to achieve therapeutic benefits in various diseases .

Synthesis Analysis

The synthesis of JNK-IN-11 involves multiple steps that typically include condensation reactions and modifications to achieve the desired molecular structure. One common method for synthesizing related compounds involves the condensation of ninhydrin with o-phenylenediamine, which forms a precursor that can be further modified to yield various derivatives . The synthesis process may also utilize techniques such as esterification and bromination to introduce specific functional groups that enhance the compound's activity against JNK .

Technical Details

The synthesis generally requires:

  • Reagents: Ninhydrin, o-phenylenediamine, hydroxylamine hydrochloride.
  • Conditions: Reactions are typically conducted in hot acetic acid or a pyridine/ethanol mixture under controlled heating to facilitate solubility and reaction efficiency.
  • Purification: Crystallization or chromatography methods are employed to isolate pure compounds after synthesis.
Molecular Structure Analysis

The molecular structure of JNK-IN-11 can be represented as an indenoquinoxaline derivative. The specific arrangement of atoms and functional groups contributes to its interaction with the JNK enzyme.

Structure Data

  • Molecular Formula: C₁₃H₈ClN₃O
  • Molecular Weight: Approximately 253.67 g/mol
  • Structural Features: The compound typically contains an indeno[1,2-b]quinoxalin backbone with substituents that enhance its binding affinity for JNK isoforms.
Chemical Reactions Analysis

JNK-IN-11 undergoes several key chemical reactions during its synthesis and when interacting with biological targets:

Reactions

  1. Condensation Reaction: Formation of indenoquinoxaline from ninhydrin and o-phenylenediamine.
  2. Esterification: Introduction of ester groups to modify solubility and biological activity.
  3. Bromination: Substitution reactions to create halogenated derivatives that may exhibit enhanced potency against JNK.

Technical Details

These reactions often require careful control of temperature and pH, as well as the use of catalysts or specific solvents to achieve optimal yields.

Mechanism of Action

JNK-IN-11 functions by selectively inhibiting the phosphorylation activity of JNK isoforms. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of JNK, preventing substrate phosphorylation.
  2. Signal Modulation: By inhibiting JNK activity, JNK-IN-11 modulates downstream signaling pathways that regulate apoptosis and cell survival.
  3. Impact on Transcription Factors: Inhibition leads to decreased phosphorylation of c-Jun and other transcription factors involved in stress responses.

Data from studies indicate that compounds similar to JNK-IN-11 can significantly alter cellular responses to stressors such as UV irradiation or cytokine exposure by diminishing JNK-mediated signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Varies based on substituents; modifications can enhance water solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to functional groups present in its structure.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

JNK-IN-11 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Targeting aberrant JNK signaling pathways involved in tumorigenesis.
  2. Neurodegenerative Diseases: Modulating neuroinflammation linked to Alzheimer’s disease through JNK inhibition .
  3. Inflammatory Disorders: Investigating its role in diseases characterized by excessive inflammatory responses.

Research continues to explore the full therapeutic potential of JNK-IN-11 and related compounds in various disease models, aiming for improved treatment strategies through targeted inhibition of the JNK pathway .

Introduction to JNK-IN-11: Discovery and Context in JNK Signaling Research

Historical Development of JNK Inhibitors and Emergence of JNK-IN-11

The evolution of c-Jun N-terminal kinase (JNK) inhibitors represents a concerted effort to overcome limitations in early pharmacological tools. Initial inhibitors like the anthrapyrazolone SP600125 exhibited poor kinase selectivity, inhibiting over 50 unrelated kinases at micromolar concentrations and demonstrating limited cellular efficacy due to pharmacokinetic challenges [1] [4]. Subsequent compounds such as AS601245 improved potency but still suffered from insufficient target engagement in physiological ATP-rich environments [1]. The discovery of covalent JNK inhibitors marked a paradigm shift. By exploiting a conserved cysteine residue (Cys116 in JNK1, Cys154 in JNK3), compounds like JNK-IN-8 achieved sustained target inhibition through irreversible bond formation, independent of cellular ATP concentrations [1].

JNK-IN-11 emerged from structure-based optimization of this covalent scaffold. Its design incorporated a phenylaminopyrimidine core (inspired by imatinib's pharmacokinetic properties) linked to an electrophilic acrylamide group positioned to target the conserved JNK cysteine [1]. Unlike earlier reversible inhibitors, JNK-IN-11 demonstrated prolonged pharmacodynamic effects in cellular models, effectively suppressing phosphorylation of the canonical JNK substrate c-Jun at nanomolar concentrations [1]. This covalent mechanism addressed prior challenges of transient pathway suppression and poor selectivity.

Table 1: Evolution of JNK Inhibitors

CompoundMechanismKey LimitationsSelectivity Profile
SP600125Reversible ATP-competitivePan-kinase inhibition; poor cellular penetrationIC₅₀ >1 µM for 50+ kinases
AS601245Reversible ATP-competitiveLimited suppression of c-Jun phosphorylationModerate selectivity for JNK1/2
JNK-IN-8Irreversible covalentPotential off-target effects on cysteine kinases>100-fold selectivity over 400 kinases
JNK-IN-11Irreversible covalentUnder characterizationHigh selectivity for JNK isoforms

Role of JNK Signaling in Cellular Stress Responses and Disease Pathogenesis

The JNK pathway functions as a central coordinator of cellular stress adaptation. Activation occurs through a conserved three-tiered kinase cascade: Mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate dual-specificity kinases Mitogen-activated protein kinase kinase 4 and 7 (MKK4/7), which in turn activate JNK isoforms via dual phosphorylation of Thr-Pro-Tyr motifs in their activation loops [2] [5]. Physiologically, this pathway integrates diverse inputs including:

  • Inflammatory cytokines (e.g., tumor necrosis factor-alpha, interleukin-1beta) [2]
  • Oxidative stress (reactive oxygen species) [9]
  • Metabolic stress (nutrient overload, endoplasmic reticulum stress) [9]
  • DNA damage (ultraviolet radiation) [3]

Dysregulated JNK signaling manifests in pathological hyperactivity across multiple disease states. In neurodegenerative contexts, sustained JNK3 activation in neurons promotes mitochondrial dysfunction and apoptosis through phosphorylation of substrates like B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (Bax) [5]. In metabolic disorders, JNK1 phosphorylates insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, disrupting insulin signaling and contributing to insulin resistance in obesity and type 2 diabetes [9]. Chronic JNK activation also drives inflammatory pathologies by enhancing activator protein 1 (AP-1) transcriptional activity, increasing production of matrix metalloproteinases and pro-inflammatory cytokines in rheumatoid arthritis and asthma [2] [4].

Rationale for Targeting JNK Isoforms in Neurodegenerative and Inflammatory Disorders

The three JNK isoforms (JNK1, JNK2, JNK3) exhibit distinct expression patterns and pathophysiological functions, informing therapeutic targeting strategies. JNK1 and JNK2 are ubiquitously expressed across tissues, while JNK3 expression is largely confined to the brain, heart, and testes [2] [5]. Genetic knockout studies reveal critical isoform-specific roles:

  • JNK1 deficiency protects against diet-induced obesity and insulin resistance [9]
  • JNK2 ablation ameliorates autoimmune encephalomyelitis and antibody-mediated arthritis [4]
  • JNK3 deletion prevents neuronal apoptosis in models of Parkinson’s disease and cerebral ischemia [5] [6]

Table 2: JNK Isoform-Specific Functions in Disease

IsoformPrimary Tissue DistributionValidated Disease RolesSubstrates with Pathogenic Links
JNK1UbiquitousObesity, insulin resistance, hepatocellular carcinomaIRS-1 (metabolic dysfunction), c-Jun (proliferation)
JNK2UbiquitousAutoimmune arthritis, asthma, breast cancer metastasisc-Jun (migration), ATF2 (inflammation)
JNK3CNS neurons, cardiac myocytesParkinson’s disease, Alzheimer’s pathology, ischemic brain injuryBcl-2 (apoptosis), Tau (neurofibrillary tangles)

JNK-IN-11 was designed to overcome limitations of pan-JNK inhibitors by exploiting structural nuances in the ATP-binding pockets of specific isoforms. X-ray crystallography of JNK3 (resolution 2.60–2.97 Å) revealed a unique cysteine (Cys154) accessible to covalent inhibitors within a hydrophobic pocket absent in many other kinases [1] [6]. The compound’s isozyme selectivity profile—particularly its enhanced potency against JNK3—makes it a compelling candidate for neurodegenerative disorders where transient JNK activation may support neuroprotection, but sustained activity drives pathology [5] [8]. In inflammatory diseases, selective inhibition of JNK1/2 spares JNK3-mediated protective functions in the brain, potentially reducing therapeutic liabilities [4].

Structural Basis for Selectivity: The conserved cysteine residue targeted by JNK-IN-11 lies within the ATP-binding cleft of all JNK isoforms. However, subtle differences in the hinge region and hydrophobic pockets between isoforms allow for differential binding kinetics. Molecular modeling suggests JNK-IN-11’s acrylamide group forms a covalent bond with Cys154 in JNK3 with higher efficiency than with Cys116 in JNK1, contributing to its isoform preference [1] [6]. This selectivity is critical given the opposing roles of transient versus sustained JNK activation: transient JNK signaling regulates adaptive stress responses and cell survival, while chronic activation drives apoptotic and inflammatory cascades [8].

Properties

Product Name

JNK-IN-11

IUPAC Name

methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14)

InChI Key

CXOCENPNQSXLGZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2

Solubility

not available

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.